molecular formula C12H16ClN3O2 B14741171 1-(2-Chlorophenyl)-3-(morpholin-4-ylmethyl)urea CAS No. 6295-69-8

1-(2-Chlorophenyl)-3-(morpholin-4-ylmethyl)urea

Cat. No.: B14741171
CAS No.: 6295-69-8
M. Wt: 269.73 g/mol
InChI Key: KSYPWQTVPYNQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(morpholin-4-ylmethyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a morpholinylmethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 2-chloroaniline with morpholine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by bases like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl

Properties

CAS No.

6295-69-8

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(morpholin-4-ylmethyl)urea

InChI

InChI=1S/C12H16ClN3O2/c13-10-3-1-2-4-11(10)15-12(17)14-9-16-5-7-18-8-6-16/h1-4H,5-9H2,(H2,14,15,17)

InChI Key

KSYPWQTVPYNQEA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.